(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid
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Overview
Description
(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid is an organochlorine compound and a 5-oxo-2-furylacetic acid. It is a conjugate acid of a (2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Oxadiazoles : The compound has been utilized in the synthesis of oxadiazoles, where its derivatives are used in cyclocondensation reactions. This showcases its utility in creating novel chemical structures (Kudelko & Jasiak, 2013).
- Formation Pathway Studies : It has been employed in research to understand formation pathways of certain red compounds during the Maillard reaction, providing insights into complex chemical processes (Hofmann, 1998).
- Analytical Reagent Usage : This compound is used as an analytical reagent for the determination of molybdenum, demonstrating its utility in analytical chemistry (Dass & Mehta, 1993).
Biochemical Applications
- Biological Activity Analysis : It has been involved in the study of neo-clerodane diterpenoids, substances of interest due to their biological activities, such as insect antifeedant properties (Hundal & Martínez-Ripoll, 1996).
- Involvement in Medicinal Chemistry : Its derivatives have been synthesized and evaluated for hypolipidemic activities, showing its potential applications in the development of therapeutic agents (Moriya et al., 1988).
Material Science and Environmental Applications
- Electrochemical Studies : The compound and its derivatives have been used in electrochemical studies, such as in the study of electrochemical reductions at mercury cathodes, which could have implications in materials science and environmental chemistry (Urove & Peters, 1994).
properties
Product Name |
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid |
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Molecular Formula |
C6H5ClO4 |
Molecular Weight |
176.55 g/mol |
IUPAC Name |
2-(2-chloro-5-oxofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9) |
InChI Key |
WGZZDRVKIXVYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC1=O)(CC(=O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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